(2S)-2-methyl-2,3-dihydro-1H-indole
Overview
Description
“(2S)-2-methyl-2,3-dihydro-1H-indole” is a chemical compound with the CAS Number: 22160-09-4 . It has a molecular weight of 133.19 . The compound is liquid in its physical form .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its molecular weight is 133.19 .Scientific Research Applications
Tyrosine Kinase Inhibition : A study by (Thompson et al., 1993) explored the structure-activity relationships in inhibiting epidermal growth factor receptor tyrosine kinase using derivatives of 2,3-dihydro-2-thioxo-1H-indole. These compounds showed significant enzyme inhibitory activity, suggesting their potential in cancer treatment.
Inhibition of Chemoattractant Receptor and d-Prostanoid Receptor : Wong et al. (2010) investigated a 2-methyl substituted indole, specifically its bioactivation and mechanism-based inactivation of CYP3A4, an enzyme important in drug metabolism. The study, found at (Wong et al., 2010), highlights the compound's potential implications in drug-drug interactions.
Antidepressant Activity : Research by (Demerson et al., 1975) synthesized derivatives of 3,4-dihydro-1H-1,4-oxazino[4,3-a]indoles and evaluated them for potential antidepressant activity, indicating the role of these compounds in neurological therapies.
Antifungal Metabolites : Levy et al. (2000) isolated indole compounds from the fungus Aporpium caryae and elucidated their structures. These compounds, detailed in (Levy et al., 2000), have potential applications in antifungal treatments.
Preparation of α-Methyltryptophan : Ekhato and Huang (1997) described a method for preparing enantiopure α-methyltryptophan using derivatives of 2,3-dihydro-1H-indole, as shown in (Ekhato & Huang, 1997). This work is significant for developing treatments for anxiety and emesis.
Antiproliferative and Topoisomerase II Inhibition : A study by (Zidar et al., 2020) synthesized 3-methyl-2-phenyl-1H-indoles and investigated their effects on human DNA topoisomerase II, highlighting their potential as antiproliferative agents in cancer therapy.
Antioxidant, Antimicrobial, and Plant Growth Regulating Activities : Salikhov et al. (2019) evaluated the activities of synthesized compounds from 2-ethyl-2-methyl-2,3-dihydro-1H-indole, showing promising results in antioxidant, antimicrobial, and plant growth regulating activities, as per (Salikhov et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and H412 . Precautionary statements include P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(2S)-2-methyl-2,3-dihydro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWRJDVVXAXGBT-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC=CC=C2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426382 | |
Record name | (2S)-2-methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22160-09-4 | |
Record name | (-)-2-Methylindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22160-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-methyl-2,3-dihydro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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